Cas no 1495775-87-5 (1-{(2,3-dichlorophenyl)methylamino}-2-methylpropan-2-ol)

1-{(2,3-ジクロロフェニル)メチルアミノ}-2-メチルプロパン-2-オールは、β-アドレナリン受容体遮断薬(βブロッカー)の一種であり、主に心血管系疾患の治療に用いられる化合物です。その化学構造は、2,3-ジクロロベンジル基とヒドロキシプロピルアミン基を有し、高い選択性と親油性を示します。この特性により、細胞膜透過性が向上し、中枢神経系への移行が促進されます。また、代謝安定性に優れ、肝臓での初回通過効果(first-pass effect)の影響を受けにくいため、経口投与時のバイオアベイラビリティが比較的高いことが特徴です。臨床的には、高血圧や不整脈の治療において有効性が確認されています。

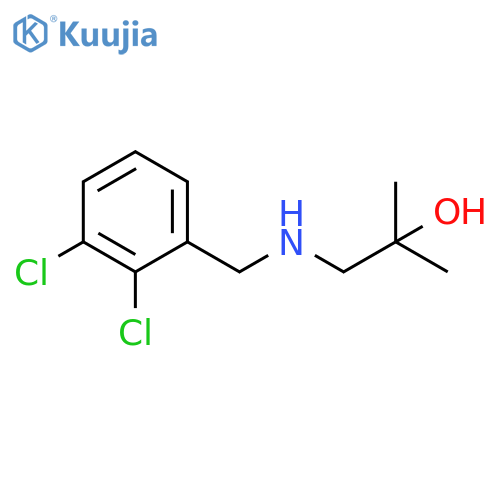

1495775-87-5 structure

商品名:1-{(2,3-dichlorophenyl)methylamino}-2-methylpropan-2-ol

1-{(2,3-dichlorophenyl)methylamino}-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Propanol, 1-[[(2,3-dichlorophenyl)methyl]amino]-2-methyl-

- 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol

- 1-{(2,3-dichlorophenyl)methylamino}-2-methylpropan-2-ol

-

- インチ: 1S/C11H15Cl2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3

- InChIKey: IBMMWTRZWKRPDQ-UHFFFAOYSA-N

- ほほえんだ: C(NCC1=CC=CC(Cl)=C1Cl)C(C)(O)C

1-{(2,3-dichlorophenyl)methylamino}-2-methylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-161419-0.1g |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 0.1g |

$653.0 | 2023-05-26 | ||

| Enamine | EN300-161419-0.25g |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 0.25g |

$683.0 | 2023-05-26 | ||

| Enamine | EN300-161419-1.0g |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 1g |

$743.0 | 2023-05-26 | ||

| Enamine | EN300-161419-0.5g |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 0.5g |

$713.0 | 2023-05-26 | ||

| Enamine | EN300-161419-10.0g |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 10g |

$3191.0 | 2023-05-26 | ||

| Enamine | EN300-161419-5000mg |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 5000mg |

$1614.0 | 2023-09-23 | ||

| Enamine | EN300-161419-50mg |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 50mg |

$468.0 | 2023-09-23 | ||

| Enamine | EN300-161419-10000mg |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 10000mg |

$2393.0 | 2023-09-23 | ||

| Enamine | EN300-161419-250mg |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 250mg |

$513.0 | 2023-09-23 | ||

| Enamine | EN300-161419-2.5g |

1-{[(2,3-dichlorophenyl)methyl]amino}-2-methylpropan-2-ol |

1495775-87-5 | 2.5g |

$1454.0 | 2023-05-26 |

1-{(2,3-dichlorophenyl)methylamino}-2-methylpropan-2-ol 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1495775-87-5 (1-{(2,3-dichlorophenyl)methylamino}-2-methylpropan-2-ol) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬